benzenecarboximidothioic acid

Description

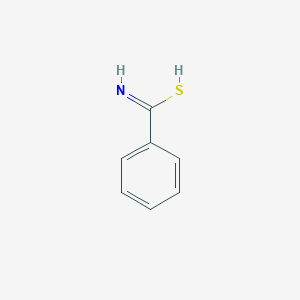

Benzenecarboximidothioic acid, also known as benzenecarbothioamide (IUPAC name), is a sulfur-containing aromatic compound characterized by a benzene ring substituted with a thioamide functional group (-C(=S)-NH₂). Its molecular formula is C₇H₇NS, with a calculated molecular weight of 137.20 g/mol. The compound serves as a parent structure for derivatives such as Chlorthiamid (2,6-dichlorobenzenecarbothioamide), where halogen substituents enhance its physicochemical and biological properties . The thioamide group confers unique reactivity, enabling applications in agrochemicals and medicinal chemistry.

Properties

IUPAC Name |

benzenecarboximidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOZLISABUUKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenecarboximidothioic acid can be synthesized through several methods. One common approach involves the reaction of benzenecarboxylic acid with thioamides under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction conditions. The process often involves the use of advanced catalysts and continuous monitoring to maintain product quality and consistency.

Chemical Reactions Analysis

Alkylation and Acylation

The carboxylic acid group in benzenecarboximidothioic acid undergoes classic acyl substitution reactions:

-

Esterification : Reaction with alcohols (e.g., methanol) in the presence of acid catalysts (H₂SO₄) yields esters .

-

Amide Formation : Coupling with amines using carbodiimides (e.g., DCC) or mixed anhydrides generates amides .

| Reaction Type | Reagents/Conditions | Product Example |

|---|---|---|

| Esterification | Alcohol, H₂SO₄ | Methyl ester derivative |

| Amide Formation | Amine, DCC, DMF | N-substituted amide |

Substitution Reactions

The thioamide group (R-C(=NH)-S-) exhibits distinct reactivity:

-

Nucleophilic Attack : The sulfur atom’s lone pairs enable displacement reactions. For example, alkyl halides can substitute the sulfur atom under basic conditions.

-

Deprotonation : The acidic NH proton in the thioamide group can be deprotonated, facilitating reactions with electrophiles such as aldehydes or ketones.

Cleavage and Degradation

Under harsh conditions (e.g., acidic hydrolysis), this compound may undergo cleavage:

-

Hydrolysis : Conversion to the carboxylic acid and ammonia derivatives, releasing H₂S gas.

-

Oxidation : Oxidative cleavage of the thioamide bond to yield sulfonic acids or sulfonamides, depending on the oxidizing agent.

Research Findings

Quantum chemical studies on analogous thioamides reveal mechanisms involving quinone methide intermediates during decarboxylation . While direct data on this compound is limited, extrapolation from related compounds suggests potential in biocatalytic applications.

Scientific Research Applications

Benzenecarboximidothioic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or activator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzenecarboximidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Observations:

Chlorthiamid : The addition of 2,6-dichloro substituents increases molecular weight by ~69 g/mol compared to the parent compound. This enhances lipophilicity and bioactivity, making it effective as a herbicide .

2-Carbamimidoylbenzoic Acid: Replacing the thioamide with a carbamimidoyl (-C(=NH)-NH₂) and carboxylic acid (-COOH) group alters reactivity.

Physicochemical Properties

- Solubility : Thioamide groups in this compound derivatives reduce water solubility compared to carboxylic acid analogs (e.g., 2-carbamimidoylbenzoic acid).

- Stability : The thiocarbonyl group in Chlorthiamid is less prone to hydrolysis than carbonyl groups in amides, enhancing environmental persistence .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for benzenecarboximidothioic acid, and how can purity be validated?

- Methodology : Synthesis typically involves thioamidation of benzoic acid derivatives using reagents like phosphorus pentasulfide (P₂S₅) under controlled anhydrous conditions. Post-synthesis, validate purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. For novel derivatives, elemental analysis (C, H, N, S) is critical to ensure stoichiometric consistency .

- Data Reporting : Include yield, melting point, and spectral data (e.g., NMR shifts, IR stretches for -SH and -C=N groups). Cross-reference with known spectra in databases like SciFinder or PubChem .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

- Experimental Design : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectrophotometry (tracking absorbance at λmax) and liquid chromatography-mass spectrometry (LC-MS) to identify breakdown products. Include kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

- Contradiction Management : If conflicting degradation pathways are reported (e.g., hydrolysis vs. oxidation), replicate experiments under inert atmospheres (N₂/Ar) to isolate contributing factors .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from its isomers?

- Approach : Use tandem MS/MS fragmentation patterns and X-ray crystallography to resolve structural ambiguities. For example, the thiocarbonyl (-C=S) group in this compound produces distinct IR stretches (~1250 cm⁻¹) compared to carbonyl analogs. Density functional theory (DFT) calculations can simulate vibrational spectra for validation .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Employ molecular docking software (e.g., AutoDock Vina) to simulate interactions with nucleophiles (e.g., amines, thiols). Parameterize force fields using experimental kinetic data. Validate predictions via kinetic isotope effect (KIE) studies and isotopic labeling (e.g., ³⁵S) to track reaction pathways .

- Data Interpretation : Compare computed activation energies (ΔG‡) with experimental Arrhenius parameters. Discrepancies >10% may indicate overlooked solvent effects or transition-state stabilization .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Analytical Framework : Perform meta-analysis of published IC₅₀ values, stratifying data by assay type (e.g., cell-free vs. cell-based), solvent (DMSO vs. aqueous), and test organism. Use multivariate regression to identify confounding variables. For in vitro–in vivo discordance, evaluate membrane permeability (logP) and plasma protein binding .

- Case Study : If one study reports antimicrobial activity while another does not, re-test under standardized CLSI/MICE guidelines with controlled inoculum sizes and growth media .

Q. How can crystallographic data inform the design of this compound-based coordination polymers?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths and angles critical for metal-ligand coordination (e.g., Cu²⁺ or Zn²⁺). Pair with thermogravimetric analysis (TGA) to assess thermal stability of polymers. For reproducibility, deposit raw crystallographic data in repositories like the Cambridge Structural Database (CSD) .

Methodological Best Practices

Q. What are the ethical considerations when designing toxicity studies for this compound?

- Guidelines : Follow OECD Test No. 423 for acute oral toxicity, ensuring animal welfare compliance (3Rs principle). For in silico toxicity prediction, use validated QSAR models (e.g., OECD Toolbox) and disclose limitations, such as applicability domain restrictions .

Q. How should researchers address reproducibility challenges in synthesizing this compound derivatives?

- Protocol Optimization : Document solvent purity (HPLC-grade), catalyst lot numbers, and reaction monitoring intervals. Publish detailed supplementary materials, including failed attempts (e.g., side reactions at >80°C) to guide troubleshooting .

Data Presentation Standards

- Tables : Include comparative data (e.g., synthetic yields, spectral peaks) with error margins (±SD). Example:

| Derivative | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |

|---|---|---|---|

| Compound A | 72 ± 3 | 158–160 | 7.45 (s, 1H) |

| Compound B | 65 ± 5 | 145–147 | 7.32 (d, J=8.2Hz) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.